Lower-Temperature Achievement of Well-Ordered Self-Assembled Monolayers on Au(111) versus Pentafluorobenzenethiol
In a direct head-to-head comparative study using scanning tunneling microscopy (STM), 2,3,5,6-tetrafluorobenzenethiol (TFBT) formed a well-ordered SAM phase on Au(111) at 323 K, whereas pentafluorobenzenethiol (PFBT) required a higher temperature of 348 K to achieve its well-ordered phase [1]. TFBT SAMs adopted a (2√3 × 8√2)R30° packing structure at 323 K, while PFBT SAMs displayed a c(2 × √3) structure at 348 K [2]. The difference in ordering temperature originates from opposite directions of molecular dipole moments between the two compounds, as confirmed by thermal desorption spectroscopy (TDS) and X-ray photoelectron spectroscopy (XPS) measurements [3].
| Evidence Dimension | Temperature required for well-ordered SAM formation on Au(111) |
|---|---|
| Target Compound Data | 323 K (well-ordered phase with (2√3 × 8√2)R30° structure) |
| Comparator Or Baseline | Pentafluorobenzenethiol (PFBT): 348 K (well-ordered phase with c(2 × √3) structure) |
| Quantified Difference | TFBT achieves well-ordered SAM phase at 25 K lower temperature than PFBT |
| Conditions | Au(111) substrate; vapor deposition at 298, 323, and 348 K; characterization by STM, XPS, TDS, and Kelvin probe measurements |
Why This Matters
For industrial surface modification and nanofabrication workflows, the 25 K lower ordering temperature of TFBT enables reduced thermal budget processing and compatibility with temperature-sensitive substrates, providing a tangible processing advantage over PFBT.
- [1] Kang, H.; Seong, S.; Ito, E.; Isoshima, T.; Hara, M.; Yoon, H.J.; Noh, J. Comparative study of structural order, thermal desorption behavior, and work function change of self-assembled monolayers of pentafluorobenzenethiols and tetrafluorobenzenethiols on Au(111). Applied Surface Science, 2021, 555, 149671. View Source
- [2] IAEA INIS Record peh0s-5sx18. Comparative study of structural order, thermal desorption behavior, and work function change of self-assembled monolayers of pentafluorobenzenethiols and tetrafluorobenzenethiols on Au(111), 2021. View Source
- [3] Kang, H.; et al. Comparative study of structural order, thermal desorption behavior, and work function change of self-assembled monolayers of pentafluorobenzenethiols and tetrafluorobenzenethiols on Au(111). Applied Surface Science, 2021, 555, 149671 (Abstract and Highlights). View Source
